tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a hydroxymethyl group, and a tert-butyl carbamate group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as methylene chloride, and reagents like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyl group results in a methyl-substituted piperazine derivative .
Scientific Research Applications
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is primarily determined by its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the benzyl and hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other piperazine derivatives. These functional groups enhance its potential for diverse applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
TZEGNOJOGOONAV-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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